molecular formula C18H13Cl2N3O B11473920 3,7-bis(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

3,7-bis(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11473920
M. Wt: 358.2 g/mol
InChI Key: OOWKAHADIYEMIC-UHFFFAOYSA-N
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Description

3,7-bis(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes two chlorophenyl groups and a tetrahydroimidazopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized using a cyclization agent such as phosphorus oxychloride (POCl3) under controlled temperature conditions to yield the desired imidazopyridine compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,7-bis(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

3,7-bis(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-bis(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridine Derivatives: Compounds with similar imidazopyridine cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different core structures.

Uniqueness

3,7-bis(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is unique due to its specific combination of chlorophenyl groups and tetrahydroimidazopyridine core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H13Cl2N3O

Molecular Weight

358.2 g/mol

IUPAC Name

3,7-bis(3-chlorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H13Cl2N3O/c19-12-4-1-3-11(7-12)15-9-16(24)22-18-17(15)21-10-23(18)14-6-2-5-13(20)8-14/h1-8,10,15H,9H2,(H,22,24)

InChI Key

OOWKAHADIYEMIC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(C=N2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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